molecular formula C21H28N6OS B2588571 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 953996-18-4

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2588571
CAS No.: 953996-18-4
M. Wt: 412.56
InChI Key: LKVXHVXMBUIOAN-UHFFFAOYSA-N
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Description

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C21H28N6OS and its molecular weight is 412.56. The purity is usually 95%.
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Biological Activity

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N6O3S, with a molecular weight of 430.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H26N6O3S
Molecular Weight430.5 g/mol
CAS Number946282-38-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. Methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times. The characterization of synthesized compounds is usually confirmed through spectral analysis techniques including NMR and mass spectrometry .

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate potent activity against various bacterial strains and fungi using agar diffusion methods .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo derivatives. In vitro assays have revealed that compounds similar to this compound inhibit cancer cell proliferation by targeting specific pathways such as the PI3K/Akt signaling pathway, which is crucial in many cancers .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve the inhibition of key enzymes or receptors involved in cell signaling pathways related to growth and survival in cancer cells. The presence of the isopropylamino group may enhance binding affinity to target proteins, thereby increasing efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2017 evaluated various pyrazolo derivatives for their antimicrobial activity against selected pathogens. Compounds exhibiting significant inhibition were identified as potential leads for further development .
  • Anticancer Activity Evaluation : In a series of experiments aimed at assessing the anticancer properties of pyrazolo derivatives, one study reported that certain compounds led to a marked decrease in cell viability in human cancer cell lines when treated with low micromolar concentrations .

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6OS/c1-15(2)24-19-17-14-23-27(20(17)26-21(25-19)29-3)13-12-22-18(28)11-7-10-16-8-5-4-6-9-16/h4-6,8-9,14-15H,7,10-13H2,1-3H3,(H,22,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVXHVXMBUIOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.